![molecular formula C17H19NO4S2 B382000 propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-84-8](/img/structure/B382000.png)
propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of sulfur indicates that it might have a role in certain chemical reactions .Chemical Reactions Analysis
Esters undergo a reaction known as hydrolysis, which, in the presence of a base or acid, breaks the molecule into its constituent alcohol and acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Esters generally have a pleasant smell and are often used in perfumes and food flavorings .科学的研究の応用
Tyrosinase Inhibition and Potential for Skin-Whitening Agents
This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the synthesis of melanin . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. The inhibition of tyrosinase can therefore be beneficial for developing skin-whitening products. The compound’s efficacy in reducing melanin production suggests its potential as a pharmacological or cosmetic agent for skin lightening.
Anticancer Activity
Thiazolidine derivatives, such as the compound , have shown promise in cancer chemotherapy . They can act on a wide range of molecular targets and are often designed to be cost-effective, with a lower risk of degradation in vivo and better tumor penetration. The compound’s structure could potentially be optimized for enhanced anticancer activity.
Enzyme Kinetics and Docking Studies
The compound’s interaction with enzymes, such as tyrosinase, can be explored through kinetic and docking studies . These studies help understand the binding mode and affinity of the compound to the active sites of enzymes, providing insights into its mechanism of action and guiding the design of more effective inhibitors.
Development of New Drug-Like Small Molecules
The thiazolidine core of the compound is widely used in medicinal chemistry for the development of various potential drug-like small molecules . Its structure allows for modifications that can lead to the discovery of new therapeutic agents with diverse biological activities.
Multitarget Therapeutic Agents
Compounds with a thiazolidine structure have been reported as potential multitarget therapeutic agents . They can be effective in vitro via the inhibition of multiple signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt cascades, which are important in the development of diseases like cancer.
Cost-Effective Synthesis for Medicinal Chemistry
The synthesis of thiazolidine derivatives, including the compound , can be achieved through cost-effective approaches . This is particularly important for medicinal chemistry, where the optimization of reaction conditions can significantly affect the yield and quality of the final product.
特性
IUPAC Name |
propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-3-10-22-15(19)8-9-18-16(20)14(24-17(18)23)11-12-4-6-13(21-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOOLHCLVDWWEW-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
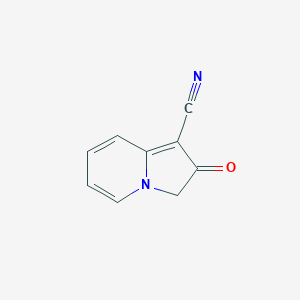
![6,9,12,20,23,28,31-Heptaoxa-1,3,15,17-tetraazabicyclo[15.8.8]tritriacontane-2,16-dithione](/img/structure/B381922.png)
![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)
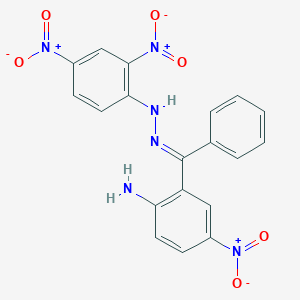
![5-[4-(Dimethylamino)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381927.png)
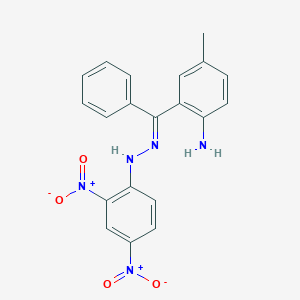
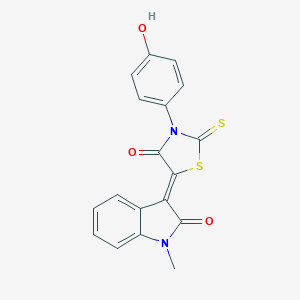
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B381934.png)
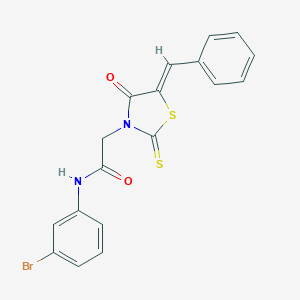
![3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B381938.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381939.png)